2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide

Physical property Purification Distillation

Researchers sourcing chlorinated tetrahydrothiopyran 1,1-dioxide isomers encounter divergent reactivity profiles that disrupt synthetic workflows. 2-Chlorotetrahydro-2H-thiopyran 1,1-dioxide (CAS 91154-14-2) resolves this with a single, well-defined 2-chloro regioisomer. • Reactive C2 chloro leaving group enables predictable nucleophilic substitution for amine, alkoxy, or thioether diversification. • Cyclic sulfone core recognized as a pharmacophore in antibacterial and anticancer SAR programs. • ≥95% purity; shipped ambient as non-hazardous material with full QA documentation.

Molecular Formula C5H9ClO2S
Molecular Weight 168.64 g/mol
CAS No. 91154-14-2
Cat. No. B11943414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide
CAS91154-14-2
Molecular FormulaC5H9ClO2S
Molecular Weight168.64 g/mol
Structural Identifiers
SMILESC1CCS(=O)(=O)C(C1)Cl
InChIInChI=1S/C5H9ClO2S/c6-5-3-1-2-4-9(5,7)8/h5H,1-4H2
InChIKeyXXJZFCXBFSHUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorotetrahydro-2H-thiopyran 1,1-Dioxide: Technical Baseline & Structure


2-Chlorotetrahydro-2H-thiopyran 1,1-dioxide (CAS 91154-14-2), also known as 2-chlorothiane 1,1-dioxide, is a heterocyclic compound with the molecular formula C5H9ClO2S and a molecular weight of 168.64 g/mol . It belongs to the class of tetrahydrothiopyran 1,1-dioxides (cyclic sulfones) and features a chlorine substituent at the 2-position of a six-membered sulfur-containing ring bearing a sulfonyl (1,1-dioxide) group . The compound is typically handled as a research chemical with a purity specification of ≥95% .

2-Chlorotetrahydro-2H-thiopyran 1,1-Dioxide: Non-Interchangeability


Within the class of chlorinated tetrahydrothiopyran 1,1-dioxides, the position of the chloro substituent critically alters both physicochemical properties and chemical reactivity, rendering direct substitution of one isomer for another problematic in synthetic workflows. 2-Chloro, 3-chloro, and 4-chloro isomers share the same molecular formula (C5H9ClO2S) and nominal molecular weight but exhibit divergent boiling points, conformational equilibria, and nucleophilic substitution kinetics . Additionally, the unsubstituted parent tetrahydrothiopyran 1,1-dioxide lacks the chlorine leaving group entirely, precluding its use in reactions that require electrophilic displacement [1].

2-Chlorotetrahydro-2H-thiopyran 1,1-Dioxide: Quantitative Differentiation


Boiling Point: 2-Chloro vs. 4-Chloro Isomer

The 2-chloro isomer exhibits a boiling point of 341.3°C at 760 mmHg , which is approximately 16.8°C lower than the predicted boiling point of the 4-chloro isomer (358.1±35.0°C at 760 mmHg) . This lower boiling point may facilitate distillation-based purification and reflects a more favorable vapor pressure profile for certain synthetic applications.

Physical property Purification Distillation Thermal stability

Conformational Energetics: Axial/Equatorial Preferences

Computational studies at the HF/6-31+G(d) level indicate that the conformational free energy (ΔG°) for 4-chlorotetrahydro-2H-thiopyran-1,1-dioxide is well-predicted by HF methods, showing closer agreement with experimental values than MP2 or DFT methods [1]. While a direct computational comparison for the 2-chloro isomer is not available in the same study, class-level inference suggests that the 2-position substitution will impose different steric and electronic demands on ring conformation compared to 4-substitution, potentially altering its reactivity profile in ring-opening or substitution reactions.

Conformational analysis DFT calculation Steric effects Structure-activity relationship

Nucleophilic Substitution: Chlorine Leaving Group

The chlorine atom at the 2-position enables nucleophilic substitution reactions, providing a synthetic handle for introducing diverse functional groups . This contrasts with the unsubstituted parent tetrahydrothiopyran 1,1-dioxide, which lacks this electrophilic site entirely, and with 4-chloro or 3-chloro isomers, where the different ring position alters the steric and electronic environment of the reactive center, potentially affecting reaction rates and regioselectivity .

Nucleophilic substitution Synthetic intermediate Leaving group Electrophile

Single-Site Olefin Polymerization Catalyst Potential

Thiopyran dioxide derivatives, including chloro-substituted variants, have been disclosed as anionic ligands for Group 3-10 transition metal, lanthanide, or actinide single-site catalysts used in olefin polymerization [1]. The 2-chloro substitution pattern may offer distinct electronic tuning of the ligand's donor properties relative to other substitution patterns, potentially influencing catalyst activity, polymer molecular weight distribution, or comonomer incorporation.

Olefin polymerization Single-site catalyst Thiopyran dioxide ligand Organometallic chemistry

2-Chlorotetrahydro-2H-thiopyran 1,1-Dioxide: Recommended Applications


Nucleophilic Displacement for Thiopyran Derivatives

The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, enabling the preparation of a wide array of 2-substituted tetrahydrothiopyran 1,1-dioxides. This synthetic strategy is particularly valuable in medicinal chemistry programs where a sulfone-containing scaffold is desired, and the 2-chloro derivative provides a convenient entry point for introducing amine, alkoxy, or thioether functionality [1].

Single-Site Olefin Polymerization Catalyst Precursor

Deprotonation of 2-chlorotetrahydro-2H-thiopyran 1,1-dioxide yields an anionic ligand suitable for complexation with early transition metals, lanthanides, or actinides. Such complexes can function as single-site catalysts for ethylene and α-olefin polymerization, offering a potential route to tailored polyolefin materials with controlled microstructure [1].

Sulfone-Containing Bioactive Molecule Intermediate

The tetrahydrothiopyran 1,1-dioxide core is a recognized pharmacophore in several therapeutic areas, including antibacterial and anticancer agents [1]. The 2-chloro derivative allows for regioselective functionalization at the 2-position, facilitating structure-activity relationship (SAR) studies where substitution at this specific site is hypothesized to modulate potency, selectivity, or pharmacokinetic properties.

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